molecular formula C6H15NO3S B8336388 (R)-3-methylpentyl sulfamate

(R)-3-methylpentyl sulfamate

Cat. No.: B8336388
M. Wt: 181.26 g/mol
InChI Key: MIJZLERMVKSUBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-Methylpentyl sulfamate is a chiral sulfamate ester characterized by a branched 3-methylpentyl group attached to a sulfamate (-OSO₂NH₂) moiety. Sulfamates are known for diverse applications, including enzyme inhibition (e.g., steroid sulfatase inhibitors) and anticonvulsant therapies.

Properties

Molecular Formula

C6H15NO3S

Molecular Weight

181.26 g/mol

IUPAC Name

3-methylpentyl sulfamate

InChI

InChI=1S/C6H15NO3S/c1-3-6(2)4-5-10-11(7,8)9/h6H,3-5H2,1-2H3,(H2,7,8,9)

InChI Key

MIJZLERMVKSUBU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCOS(=O)(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following analysis compares (R)-3-methylpentyl sulfamate to sulfonamides and organophosphorus esters, leveraging molecular and functional group distinctions from the evidence.

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Functional Group Key Features Source
This compound* C₆H₁₅NO₃S ~181.25† Sulfamate (-OSO₂NH₂) Chiral branched alkyl chain N/A‡
USP Sulfanilamide RS C₆H₈N₂O₂S 172.20 Sulfonamide (-SO₂NH₂) Aromatic sulfonamide core
USP Sulfanilic Acid RS C₆H₇NO₃S 173.19 Sulfonic acid (-SO₃H) Acidic, hydrophilic
3-Methylpentyl ethylphosphonofluoridate C₈H₁₈FO₂P 196.20 Phosphonofluoridate Neurotoxic potential

*Theoretical structure; †Calculated based on formula; ‡Not explicitly cited in evidence.

Key Comparisons:

Functional Group Differences :

  • Sulfamate vs. Sulfonamide/Sulfonic Acid : Sulfamates (e.g., this compound) differ from sulfonamides (e.g., USP Sulfanilamide RS) and sulfonic acids (e.g., USP Sulfanilic Acid RS) in their oxidation states and reactivity. Sulfamates are esters of sulfamic acid, whereas sulfonamides are amides of sulfonic acids. This distinction impacts solubility and metabolic pathways; sulfonic acids are highly polar, while sulfamates may exhibit greater membrane permeability due to esterification .

Alkyl Chain Influence: The 3-methylpentyl group in this compound shares structural similarity with 3-methylpentyl ethylphosphonofluoridate . Both compounds feature a branched alkyl chain, which enhances lipophilicity and stability against enzymatic degradation compared to linear analogs. However, the phosphonofluoridate’s neurotoxic activity underscores the critical role of the functional group in biological targeting.

Chirality and Bioactivity: Unlike the non-chiral sulfonamides in Table 1, the (R)-configuration of 3-methylpentyl sulfamate may confer enantioselective interactions with enzymes or receptors.

Research Findings and Implications

Pharmacological Potential:

  • Sulfonamide Antibiotics : Sulfamethoxazole-related compounds () inhibit bacterial dihydropteroate synthase via sulfonamide moieties . This compound’s sulfamate group lacks this mechanism but could target mammalian enzymes (e.g., carbonic anhydrase) with distinct binding kinetics.
  • Organophosphorus Compounds: The phosphonofluoridate in highlights the role of ester alkyl chains in toxicity and environmental persistence . While sulfamates are generally less toxic, their branched alkyl groups may enhance pharmacokinetic profiles, such as prolonged half-life.

Q & A

Q. What gaps exist in understanding the long-term toxicological profile of this compound, and how can they be addressed?

  • Methodological Answer : Chronic toxicity studies in non-rodent models (e.g., canine) are lacking. Implement OECD Guideline 452 carcinogenicity assays with histopathological analysis. Combine with metabolomics to identify biomarkers of organ-specific toxicity .

Q. How can structural modifications enhance the selectivity of this compound for STS over off-target sulfatases?

  • Methodological Answer : Use fragment-based drug design (FBDD) to explore substituent effects on the pentyl chain. Co-crystallize derivatives with STS and off-target enzymes (e.g., arylsulfatase B) for X-ray diffraction studies. Optimize using quantitative structure-activity relationship (QSAR) models .

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